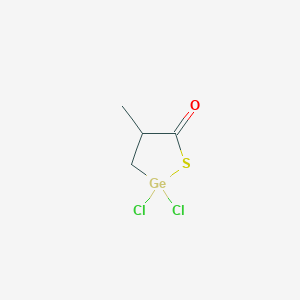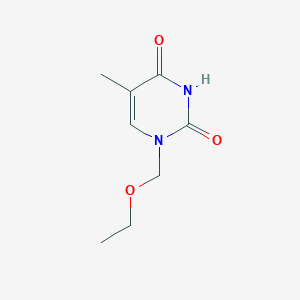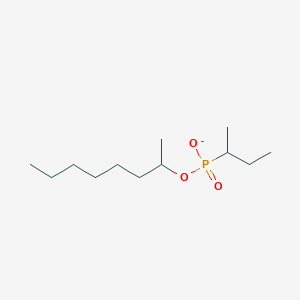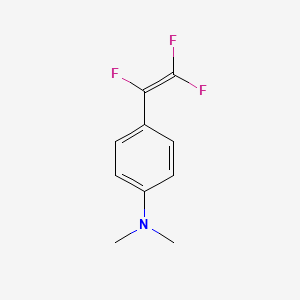
2,2-Dichloro-4-methyl-1,2-thiagermolan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-4-methyl-1,2-thiagermolan-5-one is a unique organogermanium compound that features a thiagermolane ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-4-methyl-1,2-thiagermolan-5-one typically involves the reaction of germanium tetrachloride with a suitable thiol and methylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloro-4-methyl-1,2-thiagermolan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
2,2-Dichloro-4-methyl-1,2-thiagermolan-5-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties, such as semiconductors or catalysts.
Mécanisme D'action
The mechanism by which 2,2-Dichloro-4-methyl-1,2-thiagermolan-5-one exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the biological context and the specific application being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dichloro-4-methyl-1,2-thiagermolane: Similar structure but lacks the ketone group.
2,2-Dichloro-4-methyl-1,2-thiagermolan-5-thione: Contains a thione group instead of a ketone.
2,2-Dichloro-4-methyl-1,2-thiagermolan-5-ol: Contains a hydroxyl group instead of a ketone.
Uniqueness
2,2-Dichloro-4-methyl-1,2-thiagermolan-5-one is unique due to the presence of the ketone group, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
136215-35-5 |
|---|---|
Formule moléculaire |
C4H6Cl2GeOS |
Poids moléculaire |
245.69 g/mol |
Nom IUPAC |
2,2-dichloro-4-methylthiagermolan-5-one |
InChI |
InChI=1S/C4H6Cl2GeOS/c1-3-2-7(5,6)9-4(3)8/h3H,2H2,1H3 |
Clé InChI |
UJLPNCWGBVEJJA-UHFFFAOYSA-N |
SMILES canonique |
CC1C[Ge](SC1=O)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-(Hexyloxy)phenyl]prop-2-enal](/img/structure/B14269437.png)
![{[(Hexa-1,5-dien-3-yl)oxy]methyl}benzene](/img/structure/B14269442.png)


![[2-(Pyridin-2-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B14269455.png)
![9,10-Bis[(2-ethylphenoxy)methyl]anthracene](/img/structure/B14269463.png)
![N-(3-{[(4-Aminophenyl)methyl]amino}-3-methylbutan-2-ylidene)hydroxylamine](/img/structure/B14269471.png)



![1-[4-Hydroxy-3-(2-methylprop-2-en-1-yl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14269488.png)
![(4-{Ethyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B14269501.png)
